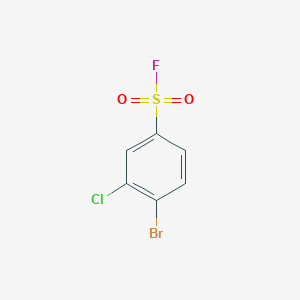

4-Bromo-3-chlorobenzene-1-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-3-chlorobenzene-1-sulfonyl fluoride, also known as BCSF, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonyl fluoride derivative that contains both bromine and chlorine atoms. It has been used in various research fields, including biochemistry, medicinal chemistry, and organic synthesis.

Applications De Recherche Scientifique

Synthesis and Utility in Click Chemistry 4-Bromo-3-chlorobenzene-1-sulfonyl fluoride plays a significant role in the realm of synthetic chemistry, particularly in the development of fluorosulfonylation reagents. These reagents are crucial for creating functionalized molecules with sulfonyl fluoride moieties. For example, 1-bromoethene-1-sulfonyl fluoride, a compound with a similar functional group, demonstrates its utility as a tris-electrophile and a sulfur(VI) fluoride exchange (SuFEx) clickable material. This has been particularly emphasized in the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition process, showcasing a general and direct route to isoxazoles that are challenging to access through other methods (Leng & Qin, 2018).

Advancements in SuFEx Click Chemistry Furthering the applications in click chemistry, the in situ generation of 1-bromoethene-1-sulfonyl fluoride (BESF) from its precursors has opened up new avenues for synthesizing various sulfonate, sulfonamide, and sulfonic acid derivatives. These derivatives are integral to constructing complex molecular architectures efficiently and with high yield. The ability of these compounds to undergo facile SuFEx reactions with aryl silyl ethers, forming stable sulfonate connections, highlights their importance in modular chemical synthesis (Smedley et al., 2018).

Electrochemical Oxidative Coupling The development of novel methods for synthesizing sulfonyl fluorides, such as through electrochemical oxidative coupling, marks a significant step forward in green chemistry. This method utilizes thiols or disulfides in combination with potassium fluoride, offering a mild, environmentally benign route to sulfonyl fluorides. Given their broad substrate scope, these methods enable the preparation of sulfonyl fluorides from various starting materials, underscoring the versatility and utility of compounds like this compound in synthesizing valuable chemical motifs (Laudadio et al., 2019).

Fluorine Atom Attachment to Organic Molecules The attachment of fluorine atoms to organic molecules is a critical step in the development of pharmaceuticals and agrochemicals. Techniques such as using bromine trifluoride, derived from elemental fluorine, enable the construction of compounds with specific fluorinated groups. This process, facilitated by reagents that offer nucleophilic fluoride ions, demonstrates the importance of fluorine-containing compounds, including those related to this compound, in organic synthesis and drug development (Rozen, 2005).

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-3-chlorobenzene-1-sulfonyl fluoride . Factors such as pH, temperature, and the presence of other reactive species could affect its reactivity and stability. Additionally, the biological environment (e.g., the presence of specific proteins or enzymes) could influence its efficacy.

Propriétés

IUPAC Name |

4-bromo-3-chlorobenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTBOYHZGLLBJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2934970.png)

![6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2934972.png)

![N-[(1-Aminocycloheptyl)methyl]-2-(benzotriazol-1-yl)acetamide;hydrochloride](/img/structure/B2934976.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2934982.png)

![3-{[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B2934984.png)